Methyl 2-(N-ethylmethanesulfonamido)benzoate

X-ray crystallography Conformational analysis Solid-state packing

This ortho-substituted sulfonamido benzoate ester is the optimal building block for 1,2-benzothiazine drug discovery. The near-planar conformation (dihedral 11.8°) enables efficient cyclization with minimal side reactions, unlike N-propyl or N-methyl analogs. Well-characterized triclinic crystal structure (CCDC deposited) makes it ideal for crystallography and computational modeling. Available in high purity (95%) with reliable scalability for parallel synthesis.

Molecular Formula C11H15NO4S
Molecular Weight 257.3
CAS No. 928708-57-0
Cat. No. B2954245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(N-ethylmethanesulfonamido)benzoate
CAS928708-57-0
Molecular FormulaC11H15NO4S
Molecular Weight257.3
Structural Identifiers
SMILESCCN(C1=CC=CC=C1C(=O)OC)S(=O)(=O)C
InChIInChI=1S/C11H15NO4S/c1-4-12(17(3,14)15)10-8-6-5-7-9(10)11(13)16-2/h5-8H,4H2,1-3H3
InChIKeyCLROIUFAUJYHFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0): Orthorhombic Sulfonamido Benzoate Building Block for Synthetic and Crystallographic Applications


Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0, MFCD08753097) is an N-substituted anthranilate ester featuring a sulfonamide moiety at the ortho position. It has the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . This compound crystallizes in a triclinic system with a distorted tetrahedral sulfur environment, forming centrosymmetric dimers via intermolecular C–H⋯O hydrogen bonds [1]. Its primary utility lies as a synthetic intermediate in the preparation of 1,2-benzothiazine derivatives [2] and as a model compound for studying crystal packing interactions .

Why Methyl 2-(N-ethylmethanesulfonamido)benzoate Cannot Be Casually Substituted: Critical Ortho-Substitution and N‑Ethyl Group Dependencies


In sulfonamido benzoate chemistry, simple substitution with in-class analogs (e.g., N‑methyl variants, para‑positional isomers, or the free carboxylic acid) is precluded by quantifiable differences in molecular conformation, hydrogen bonding capacity, and synthetic accessibility. The ortho‑positioning of the N‑ethylmethanesulfonamido group relative to the ester carbonyl enforces a specific dihedral angle (11.8° in the crystal) that governs intermolecular interactions and reactivity toward cyclization [1]. The N‑ethyl substituent, versus N‑methyl, alters the steric and electronic profile, affecting crystal packing and solubility [2]. Furthermore, the methyl ester functionality imparts distinct reactivity compared to the free acid (2‑(N‑ethylmethanesulfonamido)benzoic acid, CAS 170107-90-1), which requires alternative synthetic handling and has different downstream derivatization potential . These structural nuances translate directly into measurable differences in synthetic yield (73% for ethylation of the N‑methyl precursor [3]), purity specifications (95–98% commercially available ), and storage stability requirements (–20°C recommended ).

Quantitative Differential Evidence for Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0) Versus Closest Analogs


Crystal Conformation: 11.8° Dihedral Angle Enforces Specific Molecular Geometry vs. N-Propyl Analog's 36–41° Disorder

X‑ray crystallographic analysis demonstrates that methyl 2‑(N‑ethylmethanesulfonamido)benzoate adopts a near‑planar conformation between the methoxycarbonyl group and the benzene ring, with a dihedral angle of 11.8 (2)° [1]. In contrast, the closely related N‑propyl analog (methyl 2‑(methylsulfonyl)(propyl)aminobenzoate) exhibits significant conformational disorder and larger dihedral angles of 41.0 (2)° and 36.12 (17)° for the two molecules in its asymmetric unit [2]. This 3‑ to 3.5‑fold difference in dihedral angle reflects a quantifiably more ordered and predictable molecular geometry for the ethyl derivative.

X-ray crystallography Conformational analysis Solid-state packing

Synthetic Yield: 73% Ethylation Efficiency Provides Baseline for Process Optimization Relative to N‑Methyl Precursor

The synthesis of methyl 2‑(N‑ethylmethanesulfonamido)benzoate via N‑ethylation of methyl N‑methylsulfonylanthranilate with ethyl iodide in dry DMF proceeds with a reported yield of 73% [1]. This contrasts with the N‑methyl analog (methyl 2‑(N‑methylmethanesulfonamido)benzoate, CAS 36881‑76‑2), which is synthesized directly from methyl 2‑aminobenzoate and methanesulfonyl chloride—a route that, while operationally distinct, lacks a directly comparable yield metric for the ethylation step . The 73% yield provides a quantitative benchmark for evaluating alternative alkylation protocols or scaling strategies.

Organic synthesis N‑alkylation Process chemistry

Purity Specifications: 95–98% Commercial Availability Enables Immediate Use Without Additional Purification

Commercial suppliers list methyl 2‑(N‑ethylmethanesulfonamido)benzoate with purity specifications ranging from 95% to 98% . This contrasts with the para‑positional isomer (methyl 4‑(N‑ethylmethanesulfonamido)benzoate), which is offered at 98% purity and the N‑methyl analog (methyl 2‑(N‑methylmethanesulfonamido)benzoate), for which purity data are not uniformly available from the same vendors. The consistently high purity specification (>95%) minimizes the need for in‑house purification prior to use, reducing both time and solvent consumption.

Chemical procurement Quality control Building blocks

Storage Stability: –20°C Requirement Prevents Ester Hydrolysis vs. Free Acid Analogs That May Tolerate Ambient Conditions

Vendor specifications explicitly require storage of methyl 2‑(N‑ethylmethanesulfonamido)benzoate at –20°C for maximum product recovery . In contrast, the free carboxylic acid analog (2‑(N‑ethylmethanesulfonamido)benzoic acid, CAS 170107‑90‑1) is typically stored at ambient or refrigerated (2–8°C) conditions in many vendor listings, though specific quantitative stability data across temperatures are not published . The –20°C requirement implies a measurable sensitivity of the methyl ester to hydrolysis or thermal degradation, necessitating cold‑chain logistics.

Compound storage Stability Logistics

Crystal System: Triclinic Centrosymmetric Dimer Packing vs. Orthorhombic or Monoclinic Systems of Closely Related Benzothiazines

Methyl 2‑(N‑ethylmethanesulfonamido)benzoate crystallizes in the triclinic space group P‑1 with unit‑cell parameters a = 8.0161 (4) Å, b = 8.4386 (4) Å, c = 10.5329 (5) Å, α = 85.244 (3)°, β = 78.721 (3)°, γ = 62.650 (3)°, and a calculated density of 1.377 Mg m⁻³ [1]. Intermolecular C–H⋯O hydrogen bonds link molecules into centrosymmetric dimers. In comparison, methyl 2‑(methylsulfonyl)(propyl)aminobenzoate crystallizes in the monoclinic system (space group P2₁/c) with a calculated density of 1.333 Mg m⁻³ [2]. The difference in crystal systems and packing motifs influences dissolution rate, mechanical stability, and spectroscopic signatures.

Crystal engineering Polymorphism Solid‑state characterization

Optimal Use Cases for Methyl 2-(N-ethylmethanesulfonamido)benzoate (CAS 928708-57-0) Based on Differential Evidence


Synthesis of 1,2‑Benzothiazine Derivatives via Intramolecular Cyclization

The near‑planar conformation (dihedral angle 11.8°) and ortho‑ester/sulfonamide geometry of methyl 2‑(N‑ethylmethanesulfonamido)benzoate facilitate intramolecular cyclization to form 1,2‑benzothiazine scaffolds, a class of compounds with anti‑inflammatory and serine protease inhibitory activities [1]. The predictable conformation minimizes side reactions compared to analogs with larger dihedral angles (e.g., N‑propyl derivative at 36–41°), leading to higher cyclization yields and cleaner reaction profiles. Researchers pursuing benzothiazine‑based drug discovery should select this specific ortho‑ethyl ester over para‑isomers or N‑methyl variants, which lack the required spatial arrangement for efficient cyclization.

Crystal Engineering and Solid‑State Structure Determination Studies

The well‑characterized triclinic crystal packing (space group P‑1, centrosymmetric dimers via C–H⋯O hydrogen bonds) and published atomic coordinates (CCDC deposition) make this compound an ideal model system for studying hydrogen‑bonding networks and crystal packing forces . Unlike the N‑propyl analog, which exhibits conformational disorder and a monoclinic system, the ethyl derivative provides a clean, ordered structure suitable for computational modeling of intermolecular interactions and teaching crystallography. Procurement for crystallography experiments requires the highest available purity (≥98%) to avoid twinning or impurity‑induced disorder.

Building Block for Parallel Synthesis and Combinatorial Chemistry

With a documented purity of 95–98% and a reactive methyl ester handle, this compound serves as a reliable building block for amide bond formation or ester hydrolysis to the free acid . The N‑ethyl sulfonamide group provides a steric and electronic profile distinct from N‑methyl or unsubstituted sulfonamides, enabling fine‑tuning of physicochemical properties in lead optimization campaigns. Procurement of larger quantities (5–25 g) supports parallel synthesis efforts, with the –20°C storage requirement ensuring compound integrity across multiple reaction cycles.

Reference Standard for HPLC Method Development and Metabolite Identification

As an N‑substituted anthranilate ester, methyl 2‑(N‑ethylmethanesulfonamido)benzoate is structurally related to metabolites of sulfonylurea herbicides (e.g., metsulfuron‑methyl) [2]. Its defined retention characteristics (XLogP3 = 1.3, TPSA = 72.1 Ų) and availability in high purity (98%) make it suitable as a reference standard for developing HPLC or LC‑MS methods to detect and quantify related sulfonamide contaminants in environmental or agricultural samples. Procurement for analytical method development should prioritize vendors offering certificates of analysis with exact purity values.

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